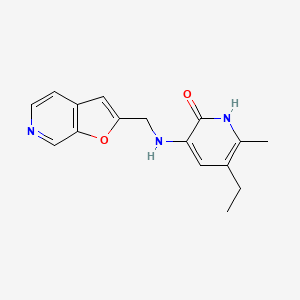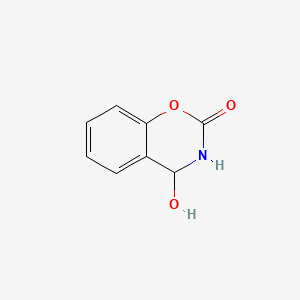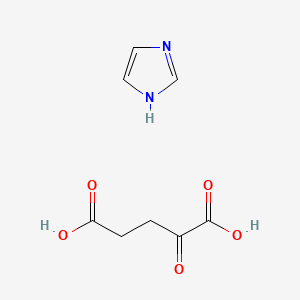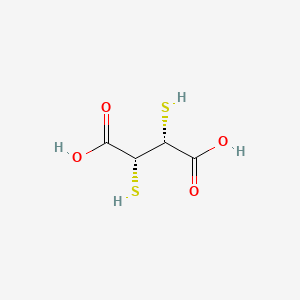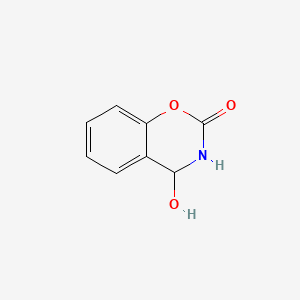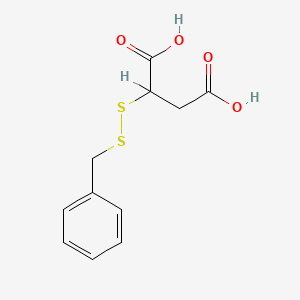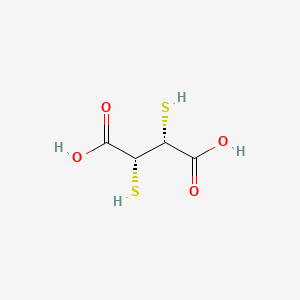
2,3-Dimercaptosuccinic acid, (-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the Unique Ingredient Identifier (UNII) K853KBN17Q is known as 2,3-dimercaptosuccinic acid. This compound is a chelating agent, which means it has the ability to bind to heavy metals and facilitate their removal from the body. It is commonly used in the treatment of heavy metal poisoning, such as lead and mercury poisoning.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3-dimercaptosuccinic acid can be synthesized through various methods. One common synthetic route involves the reaction of maleic anhydride with thiourea, followed by hydrolysis. The reaction conditions typically include:
Temperature: Moderate temperatures around 50-70°C
Solvent: Water or ethanol
Catalyst: Acidic or basic catalysts to facilitate the reaction
Industrial Production Methods
In industrial settings, the production of 2,3-dimercaptosuccinic acid often involves large-scale batch reactors. The process includes:
Raw Materials: Maleic anhydride and thiourea
Reaction Conditions: Controlled temperature and pH to optimize yield
Purification: Crystallization and filtration to obtain pure 2,3-dimercaptosuccinic acid
Analyse Chemischer Reaktionen
Types of Reactions
2,3-dimercaptosuccinic acid undergoes several types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can reduce metal ions by forming stable complexes.
Substitution: The carboxyl groups can participate in esterification reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Metal ions such as lead or mercury in aqueous solutions.
Substitution: Alcohols and acids in the presence of catalysts like sulfuric acid.
Major Products
Oxidation: Disulfides of 2,3-dimercaptosuccinic acid.
Reduction: Metal complexes with 2,3-dimercaptosuccinic acid.
Substitution: Esters of 2,3-dimercaptosuccinic acid.
Wissenschaftliche Forschungsanwendungen
2,3-dimercaptosuccinic acid has a wide range of scientific research applications:
Chemistry: Used as a chelating agent to study metal ion interactions.
Biology: Investigated for its role in detoxifying heavy metals in biological systems.
Medicine: Used in clinical settings to treat heavy metal poisoning.
Industry: Employed in processes requiring the removal of heavy metals from waste streams.
Wirkmechanismus
The mechanism by which 2,3-dimercaptosuccinic acid exerts its effects involves the formation of stable complexes with heavy metals. The thiol groups in the compound bind to metal ions, forming a chelate complex that is more easily excreted from the body. This process involves:
Molecular Targets: Heavy metal ions such as lead, mercury, and arsenic.
Pathways Involved: The chelate complexes are excreted through the kidneys, reducing the metal burden in the body.
Vergleich Mit ähnlichen Verbindungen
2,3-dimercaptosuccinic acid can be compared with other chelating agents such as:
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent, but with a broader range of metal ion affinities.
Dimercaprol: Used for treating arsenic and mercury poisoning, but less effective for lead.
Penicillamine: Effective for copper poisoning, but has more side effects compared to 2,3-dimercaptosuccinic acid.
Uniqueness
2,3-dimercaptosuccinic acid is unique due to its high specificity for heavy metals and its relatively low toxicity, making it a preferred choice for treating heavy metal poisoning.
Eigenschaften
CAS-Nummer |
27887-84-9 |
|---|---|
Molekularformel |
C4H6O4S2 |
Molekulargewicht |
182.2 g/mol |
IUPAC-Name |
(2R,3R)-2,3-bis(sulfanyl)butanedioic acid |
InChI |
InChI=1S/C4H6O4S2/c5-3(6)1(9)2(10)4(7)8/h1-2,9-10H,(H,5,6)(H,7,8)/t1-,2-/m0/s1 |
InChI-Schlüssel |
ACTRVOBWPAIOHC-LWMBPPNESA-N |
Isomerische SMILES |
[C@H]([C@@H](C(=O)O)S)(C(=O)O)S |
Kanonische SMILES |
C(C(C(=O)O)S)(C(=O)O)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




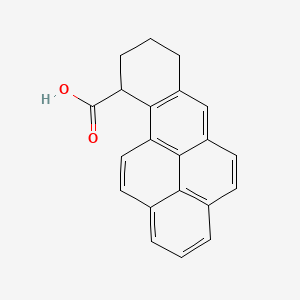
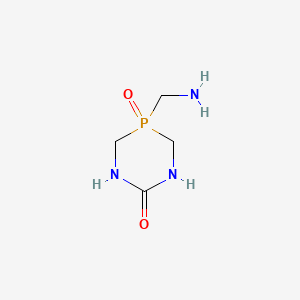

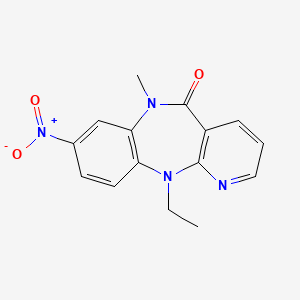
![[1-[[3-(1,3-benzodioxol-5-ylmethyl)imidazol-4-yl]methyl]-4-naphthalen-1-ylpyrrol-3-yl]-(4-methylpiperazin-1-yl)methanone;hydrochloride](/img/structure/B12800260.png)

